2-Methyl-3-hexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91501. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

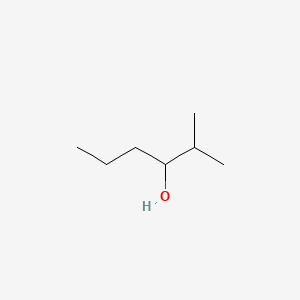

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-5-7(8)6(2)3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRUUTLDBCWYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862295 | |

| Record name | 2-Methylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear viscous liquid; [Acros Organics MSDS] | |

| Record name | 2-Methyl-3-hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10760 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-29-8 | |

| Record name | 2-Methyl-3-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-3-HEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhexan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03F9K11C7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-3-hexanol. The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This document summarizes key quantitative data in a structured format, details relevant experimental protocols, and includes logical and experimental workflow diagrams for enhanced clarity.

Core Physicochemical Properties

This compound is a branched-chain alcohol with the chemical formula C7H16O.[1][2] It is a clear, colorless liquid at room temperature.[1][3][4] Its structure, featuring a hydroxyl group and alkyl branching, influences its physical and chemical behaviors, making it relevant in various chemical synthesis and formulation applications.[5]

The following table summarizes the key physicochemical properties of this compound, with data compiled from various sources.

| Property | Value | Conditions |

| Molecular Formula | C7H16O | |

| Molecular Weight | 116.20 g/mol | |

| Boiling Point | 141-144 °C | @ 760 mmHg |

| Melting Point | -30.45 °C (estimate) | |

| Density | 0.821 g/mL | @ 25 °C |

| Refractive Index | 1.421 | @ 20 °C |

| Flash Point | 40.56 °C (105 °F) | Closed Cup |

| Vapor Pressure | 1.914 mmHg (estimate) | @ 25 °C |

| Water Solubility | 5700 mg/L (experimental) | @ 25 °C |

| LogP (o/w) | 2.055 (estimate) |

Data sourced from:[1][2][3][4][5][6][7][8][9]

Experimental Protocols

The determination of physicochemical properties is fundamental to chemical characterization. The following sections detail standard methodologies for measuring some of the key properties of this compound.

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.[10][11]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating block or Thiele tube

-

Bunsen burner or hot plate

-

Clamps and stand

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the small test tube.[12]

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

-

The test tube is then attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is heated in a heating block or Thiele tube.[10]

-

Initially, a stream of air bubbles will be seen escaping from the capillary tube.

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the vapor of the liquid has displaced all the air.[10]

-

At this point, the heating is stopped.

-

The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10] This is the point where the external pressure equals the vapor pressure of the liquid.

The density of a liquid can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Water bath with temperature control

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m1).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C). The mass is then recorded (m2).

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is again brought to the same constant temperature in the water bath, and its mass is weighed (m3).

-

The density of the liquid is calculated using the formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature.

This protocol outlines a method to determine the solubility of a substance like this compound in a solvent (e.g., water) at a specific temperature.[13]

Apparatus:

-

Test tubes with stoppers

-

Graduated cylinder or pipette

-

Analytical balance

-

Spatula

-

Thermometer

-

Constant temperature water bath

Procedure:

-

A known volume of the solvent (e.g., 10 mL of distilled water) is measured and placed into a test tube.[13]

-

The temperature of the solvent is measured and maintained using a water bath.[13]

-

A small, accurately weighed amount of this compound is added to the test tube.[13]

-

The test tube is stoppered and shaken vigorously to facilitate dissolution.[13]

-

Steps 3 and 4 are repeated, adding small increments of the solute until a point is reached where it no longer dissolves completely, and a separate phase is observed.

-

The total mass of the solute added is recorded.

-

The solubility is then expressed as the mass of solute per volume or mass of solvent (e.g., mg/L).[5]

Visualizations

The following diagrams, created using the DOT language, illustrate key logical and experimental workflows relevant to the characterization of this compound.

References

- 1. This compound [thegoodscentscompany.com]

- 2. This compound CAS#: 617-29-8 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound [flavscents.com]

- 5. Buy this compound | 617-29-8 [smolecule.com]

- 6. This compound 98 617-29-8 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 617-29-8 [chemicalbook.com]

- 9. This compound | C7H16O | CID 12040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

An In-depth Technical Guide to 2-Methyl-3-hexanol (CAS 617-29-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-3-hexanol (CAS 617-29-8), a secondary alcohol with applications in organic synthesis and as a flavoring agent. This document details its chemical and physical properties, spectroscopic data, synthesis and reaction protocols, and safety information.

Chemical and Physical Properties

This compound is a chiral secondary alcohol. The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| Appearance | Colorless clear liquid | [2] |

| Odor | Characteristic | [3] |

| Density | 0.821 g/mL at 25 °C | [4] |

| Boiling Point | 141-143 °C at 765 mmHg | [4] |

| Flash Point | 40.56 °C (105.00 °F) | [2] |

| Refractive Index | 1.421 at 20 °C | [4] |

| Water Solubility | 5700 mg/L at 25 °C (experimental) | [2] |

| logP (o/w) | 2.055 (estimated) | [2] |

Table 2: Spectroscopic Data Summary

| Technique | Key Features | Reference |

| ¹H NMR | Spectra available | [5] |

| ¹³C NMR | Spectra available | |

| IR | Broad O-H stretch (~3340 cm⁻¹), C-H stretches (~2960 cm⁻¹), C-O stretch (~1015 cm⁻¹) | [1][6] |

| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z 116. Major fragments at m/z 98 [M-H₂O]⁺, 73, 55, 43 | [1][6] |

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction between propylmagnesium bromide and isobutyraldehyde (B47883).

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

Propyl bromide

-

Anhydrous diethyl ether

-

Isobutyraldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (three-necked flask, dropping funnel, condenser with drying tube)

-

Ice bath

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Add a portion of anhydrous diethyl ether to cover the magnesium. Dissolve propyl bromide (1.0 eq) in anhydrous diethyl ether in the dropping funnel and add a small amount to the magnesium. Once the reaction initiates (observed by bubbling and disappearance of the iodine color), add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Isobutyraldehyde: Cool the Grignard solution in an ice bath. Dissolve isobutyraldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Work-up and Purification: Cool the reaction mixture in an ice bath. Slowly and cautiously add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under atmospheric pressure.[7][8]

Spectroscopic Analysis Protocols

Accurate characterization of this compound is crucial. The following are generalized protocols for obtaining spectroscopic data.

Caption: General workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[9]

-

¹H NMR Acquisition: Acquire the proton spectrum on a 300 MHz or higher field NMR spectrometer. Use a standard one-pulse sequence with a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place a drop of the liquid between two sodium chloride or potassium bromide salt plates to create a thin film.[9][10]

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer. First, record a background spectrum of the clean salt plates. Then, place the sample in the beam path and acquire the sample spectrum. The instrument software will automatically subtract the background. The typical spectral range is 4000-400 cm⁻¹.[9]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities. Inject a small volume of a dilute solution of the analyte into the GC.

-

Ionization: In the ion source, subject the sample molecules to a high-energy electron beam (typically 70 eV) for electron ionization (EI).[1]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole.

-

Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of each ion versus its m/z value.

Chemical Reactions of this compound

Dehydration to Alkenes

This compound, being a secondary alcohol, can undergo dehydration in the presence of a strong acid catalyst like sulfuric acid to yield a mixture of alkenes, with the major product predicted by Zaitsev's rule.

Caption: Dehydration of this compound.

Mechanism Overview:

-

Protonation of the hydroxyl group: The oxygen of the hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).

-

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving a secondary carbocation.

-

Elimination of a proton: A base (water or the conjugate base of the acid) removes a proton from an adjacent carbon to form a double bond. The removal of a proton from the more substituted carbon (C2) leads to the more stable, major product (2-Methyl-3-hexene), while removal from the less substituted carbon (C4) leads to the minor product.[3][11]

Oxidation to a Ketone

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 2-Methyl-3-hexanone.

Caption: Oxidation of this compound to a ketone.

Experimental Protocol: Oxidation with PCC

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Standard glassware

Procedure:

-

In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.

-

Add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred suspension.

-

Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the silica gel with additional diethyl ether.

-

Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 2-Methyl-3-hexanone, which can be further purified by distillation.[12]

Safety Information

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H226 | Flammable liquid and vapor |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Precautionary | P233 | Keep container tightly closed. |

| Precautionary | P240 | Ground and bond container and receiving equipment. |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |

Data sourced from ECHA C&L Inventory.[1]

This compound is irritating to the skin.[2] It may also cause central nervous system depression.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

This guide is intended for use by qualified professionals and researchers. All procedures should be carried out in a well-ventilated fume hood, and a thorough risk assessment should be conducted prior to any experimental work.

References

- 1. This compound | C7H16O | CID 12040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [thegoodscentscompany.com]

- 3. Identify the major product formed when 2-Methylhexan-3-ol is heated with .. [askfilo.com]

- 4. This compound | 617-29-8 [chemicalbook.com]

- 5. This compound Proton Full Spectrum [wiredchemist.com]

- 6. What are the IR characteristics and MS fragments of 2-methyl-2-hexanol.. [askfilo.com]

- 7. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

A Technical Guide to the IUPAC Nomenclature and Properties of 2-Methyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the fields of chemistry, pharmacology, and materials science, precise and unambiguous communication of molecular structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure. This technical guide provides an in-depth analysis of the IUPAC nomenclature for the secondary alcohol 2-Methyl-3-hexanol. It includes a detailed breakdown of the naming process, its chemical structure, relevant physicochemical properties, and a discussion of its stereoisomerism. Furthermore, a representative synthetic protocol is outlined to provide practical context for researchers. This document serves as a comprehensive reference for scientists working with this and related compounds.

Introduction

This compound, a branched-chain aliphatic alcohol, is a compound of interest in various chemical applications, including its use as a flavoring agent and as a building block in organic synthesis.[1][2] Its structural isomers, such as other methylhexanols or heptanols, can possess markedly different physical, chemical, and biological properties. Therefore, the accurate identification and naming of this compound are crucial for reproducible research and development. The IUPAC system of nomenclature provides the standardized name 2-methylhexan-3-ol , which precisely describes its molecular architecture.[1] This guide will deconstruct the derivation of this name and present key technical data for this compound.

IUPAC Nomenclature Workflow

The systematic name for this compound is determined by following a set of established IUPAC rules for naming alcohols.[3][4][5] The logical workflow for this process is illustrated below.

Structural Representation and Stereoisomerism

The structure of 2-methylhexan-3-ol features a six-carbon backbone with a hydroxyl group at the third carbon and a methyl group at the second carbon.

A critical aspect for drug development professionals is the stereochemistry of a molecule. The carbon at position 3 (C3) in 2-methylhexan-3-ol is a chiral center, as it is bonded to four different groups (a hydrogen atom, a hydroxyl group, a propyl group, and an isopropyl group). This gives rise to two enantiomers: (3R)-2-methylhexan-3-ol and (3S)-2-methylhexan-3-ol. The racemic mixture is the most commonly available form.

Physicochemical Data

A summary of key physicochemical properties for 2-methylhexan-3-ol is presented in the table below. This data is essential for experimental design, including solvent selection, reaction temperature control, and safety assessments.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O | [1][6] |

| Molecular Weight | 116.20 g/mol | [1][6] |

| IUPAC Name | 2-methylhexan-3-ol | [1] |

| CAS Registry Number | 617-29-8 | [1] |

| Appearance | Colorless to clear viscous liquid | [1][7] |

| Density | 0.821 g/mL at 25 °C | [8] |

| Boiling Point | 141-143 °C at 765 mmHg | [8] |

| Refractive Index | n20/D 1.421 | [8] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [7] |

| XLogP3-AA (LogP) | 2.2 | [1][7] |

Experimental Protocols: Synthesis

This compound can be synthesized through various methods in organic chemistry. A common and illustrative method is the Grignard reaction, which is a versatile carbon-carbon bond-forming reaction.[4][5]

The synthesis involves the reaction of an appropriate Grignard reagent with an aldehyde. A plausible retrosynthetic analysis identifies propanal and an isopropyl Grignard reagent as suitable starting materials.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). 2-Bromopropane is added dropwise from the dropping funnel to initiate the formation of isopropylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Reaction with Aldehyde: Once the Grignard reagent is formed, a solution of propanal in anhydrous diethyl ether is added dropwise at a controlled temperature (often 0 °C) to prevent side reactions. The reaction mixture is stirred for a specified period to ensure complete reaction.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. This step protonates the intermediate alkoxide to form the final alcohol and dissolves the magnesium salts.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is typically extracted with additional ether. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, usually by fractional distillation, to yield pure 2-methylhexan-3-ol.

Biological Activity Context

While this compound itself is primarily used in flavor and fragrance or as a chemical intermediate, the biological activity of related short-chain alcohols is an area of research. For instance, a study on the antibacterial properties of hexanol isomers found that 1-hexanol (B41254) vapor exhibited activity against certain Gram-negative bacteria.[9] However, 2-hexanol (B165339) and 3-hexanol (B165604) did not show significant antimicrobial activity in the same study.[9] This suggests that the position of the hydroxyl group is critical for this particular biological function, with primary alcohols being more effective than secondary alcohols like this compound in that context. Further research would be needed to fully characterize the specific biological profile of 2-methylhexan-3-ol.

Conclusion

The IUPAC name 2-methylhexan-3-ol provides an unambiguous descriptor for a specific branched secondary alcohol. Understanding the systematic rules behind this name is fundamental for all chemists. This guide has detailed the nomenclature process, summarized the key physicochemical properties, and discussed the stereochemical nature of the molecule, which is of high importance in the field of drug development. Furthermore, a standard synthetic approach via the Grignard reaction has been outlined, providing a practical context for laboratory professionals. This comprehensive overview serves as a valuable technical resource for researchers and scientists.

References

- 1. This compound | C7H16O | CID 12040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 617-29-8 [chemicalbook.com]

- 3. homework.study.com [homework.study.com]

- 4. Buy this compound | 617-29-8 [smolecule.com]

- 5. brainly.com [brainly.com]

- 6. scbt.com [scbt.com]

- 7. This compound [thegoodscentscompany.com]

- 8. chembk.com [chembk.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 2-Methyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-methyl-3-hexanol, a chiral alcohol with significant potential for applications in various scientific fields. This document details the fundamental stereochemistry, synthesis, and separation of its stereoisomers, and explores their potential biological significance, with a focus on providing actionable data and protocols for research and development.

Introduction to the Stereochemistry of this compound

This compound (C₇H₁₆O) is a secondary alcohol possessing two chiral centers at carbons 2 and 3.[1][2] The presence of these two stereocenters gives rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers exist as two pairs of enantiomers:

-

(2R,3R)-2-methyl-3-hexanol and (2S,3S)-2-methyl-3-hexanol (Enantiomeric Pair A)

-

(2R,3S)-2-methyl-3-hexanol and (2S,3R)-2-methyl-3-hexanol (Enantiomeric Pair B)

The relationship between a stereoisomer from Pair A and one from Pair B is that of diastereomers. Diastereomers have different physical properties, which allows for their separation using standard chromatographic techniques. Enantiomers, on the other hand, have identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light, requiring chiral separation methods.

Below is a diagram illustrating the relationships between the stereoisomers of this compound.

Physicochemical Properties

While data for the individual stereoisomers is scarce in publicly available literature, the properties of the racemic mixture provide a baseline for understanding their physical characteristics.

| Property | Value (for racemic mixture) |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| Boiling Point | 141-143 °C at 765 mmHg[3] |

| Density | 0.821 g/mL at 25 °C[3] |

| Refractive Index | 1.421 at 20 °C[3] |

| Specific Optical Rotation | Data not available for individual stereoisomers. PubChem lists (3R)-2-Methyl-3-hexanol as (+)-2-Methyl-3-hexanol, suggesting it is dextrorotatory, though a specific value is not provided.[4] |

Experimental Protocols

Stereoselective Synthesis

Hypothetical Protocol for the Asymmetric Synthesis of (2R,3R)-2-methyl-3-hexanol via Grignard Reaction with a Chiral Auxiliary:

-

Preparation of the Chiral Auxiliary: (R)-2-(tert-Butyl)-3-methyl-4-imidazolidinone can be synthesized from L-valine and pivalaldehyde.

-

Aldol Addition: The chiral auxiliary is deprotonated with a strong base (e.g., lithium diisopropylamide) and then reacted with propanal to form the corresponding β-hydroxy imide with high diastereoselectivity.

-

Protection of the Hydroxyl Group: The hydroxyl group is protected with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride).

-

Grignard Reaction: The protected imide is then treated with an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) to introduce the methyl group at the C2 position. The chiral auxiliary directs the stereochemistry of this addition.

-

Deprotection and Cleavage: The protecting group is removed, and the chiral auxiliary is cleaved under acidic conditions to yield the desired (2R,3R)-2-methyl-3-hexanol.

The synthesis of the other stereoisomers can be achieved by using the enantiomeric chiral auxiliary or by starting with a different stereoisomer of the initial aldehyde.

The following diagram outlines a generalized workflow for the synthesis and purification of a single stereoisomer.

Chiral Separation of Stereoisomers

For the separation of the enantiomeric pairs, chiral chromatography is essential. Both chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable techniques.

Hypothetical Protocol for Chiral GC Separation:

-

Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin), would be appropriate for separating small, volatile alcohols.

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.

-

Temperature Program: An initial oven temperature of around 60°C, held for a few minutes, followed by a slow ramp (e.g., 2-5°C/min) to a final temperature of approximately 150°C. The optimal temperature program would need to be determined empirically to achieve baseline separation of all four stereoisomers.

-

Sample Preparation: The sample of this compound should be diluted in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (e.g., 1 mg/mL).

Hypothetical Protocol for Chiral HPLC Separation:

-

Column: A chiral stationary phase (CSP) based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose) is often effective for the separation of a wide range of chiral compounds, including alcohols.

-

Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The ratio of hexane (B92381) to the alcohol modifier is a critical parameter that must be optimized to achieve separation.

-

Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.

-

Detection: A refractive index (RI) detector is suitable for detecting alcohols which lack a strong UV chromophore.

-

Sample Preparation: The sample should be dissolved in the mobile phase.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of the individual stereoisomers of this compound are limited, related research on similar chiral alcohols provides valuable insights into their potential pharmacological and physiological effects.

Potential Interaction with GABA-A Receptors

Studies on the stereoisomers of other small aliphatic alcohols, such as 2,6-dimethylcyclohexanol, have demonstrated stereoselective modulation of γ-aminobutyric acid type A (GABA-A) receptors.[5] Specifically, certain stereoisomers have been shown to be more potent positive modulators of GABA-A receptor currents, suggesting potential anesthetic or sedative properties. Given the structural similarities, it is plausible that the stereoisomers of this compound could also exhibit differential effects on GABA-A receptors. The racemic mixture of this compound has been identified as a neurotoxin that can cause acute solvent syndrome, which is consistent with central nervous system effects.[1]

The following diagram illustrates the potential modulatory effect of a this compound stereoisomer on a GABA-A receptor.

Olfactory Perception

Research on other chiral molecules has shown that enantiomers can have distinct odors.[6] This is because the olfactory receptors in the nose are themselves chiral and can differentiate between stereoisomers. It is therefore highly likely that the four stereoisomers of this compound will have different odor profiles and potencies. This has implications for the food and fragrance industries, where specific isomers may be desired for their unique sensory properties.

Conclusion

The four stereoisomers of this compound represent a compelling area for further research. While foundational knowledge of their existence and general properties is established, a significant gap remains in the detailed characterization of each individual stereoisomer. The hypothetical protocols and potential biological activities outlined in this guide provide a framework for future investigations. Elucidating the specific properties and biological effects of each enantiomer and diastereomer will be crucial for unlocking their full potential in fields ranging from pharmacology to materials science. Further research is warranted to perform the stereoselective synthesis and separation of these compounds to enable detailed biological and toxicological evaluations.

References

- 1. This compound | C7H16O | CID 12040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hexanol, 3-methyl-, (R)- | C7H16O | CID 6999791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 617-29-8 [chemicalbook.com]

- 4. This compound, (3R)- | C7H16O | CID 6999773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. "Modulation of GABAA receptor currents by stereoisomers of the novel an" by Luvana Chowdhury [scholarworks.smith.edu]

- 6. Tale of two isomers: complexities of human odor perception for cis- and trans-4-methylcyclohexane methanol from the chemical spill in West Virginia - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Methyl-3-hexanol via Grignard Reaction: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-3-hexanol, a secondary alcohol with applications in fragrance and as a synthetic intermediate. The core of this document focuses on the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. Herein, we detail the retrosynthetic analysis, reaction mechanism, a detailed experimental protocol for the reaction between 2-pentanone and ethylmagnesium bromide, and a thorough characterization of the final product. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. Discovered by Victor Grignard in 1900, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. The versatility of the Grignard reaction allows for the synthesis of primary, secondary, and tertiary alcohols from various starting materials.

This guide focuses on the synthesis of this compound. Two primary retrosynthetic pathways are considered for its preparation via a Grignard reaction.

Retrosynthetic Analysis

Two logical bond disconnections in the target molecule, this compound, reveal two plausible Grignard synthesis routes:

-

Route A: Disconnection of the C3-C4 bond suggests the reaction of propanal with a sec-butylmagnesium halide.

-

Route B: Disconnection of the C2-C3 bond points to the reaction of 2-methylpentanal (B94375) with a methylmagnesium halide.

A variation of Route B, and the focus of this guide, involves the reaction of 2-pentanone with ethylmagnesium bromide. This route is well-documented and offers high yields.[1]

Reaction Mechanism and Signaling Pathway

The Grignard reaction proceeds through a nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent. The mechanism involves two key stages:

-

Formation of the Grignard Reagent: An alkyl or aryl halide reacts with magnesium metal in an ether solvent to form the organomagnesium halide.

-

Nucleophilic Addition and Workup: The Grignard reagent attacks the carbonyl carbon of the aldehyde or ketone, forming a magnesium alkoxide intermediate. This intermediate is then protonated in a subsequent aqueous acidic workup step to yield the alcohol.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 2-pentanone and ethylmagnesium bromide.

Materials and Equipment

| Reagent/Equipment | Purpose |

| Magnesium turnings | Reactant for Grignard reagent |

| Ethyl bromide | Reactant for Grignard reagent |

| Anhydrous diethyl ether | Solvent |

| 2-Pentanone | Carbonyl substrate |

| Saturated aq. NH4Cl solution | Quenching agent |

| Anhydrous magnesium sulfate | Drying agent |

| Three-necked round-bottom flask | Reaction vessel |

| Reflux condenser | To condense solvent vapors |

| Dropping funnel | For controlled addition of reagents |

| Magnetic stirrer and stir bar | For mixing |

| Heating mantle | For heating |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

Procedure

Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

Glassware Preparation: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The apparatus should be equipped with a drying tube containing calcium chloride.

-

Initiation: Place magnesium turnings (1.0 eq) in the three-necked flask. Add a small crystal of iodine to activate the magnesium surface.

-

Solvent Addition: Add a portion of anhydrous diethyl ether to the flask, sufficient to cover the magnesium turnings.

-

Addition of Alkyl Halide: Dissolve ethyl bromide (1.05 eq) in anhydrous diethyl ether in the dropping funnel. Add a small amount of this solution to the magnesium suspension. The reaction should initiate spontaneously, indicated by the disappearance of the iodine color, turbidity, and gentle boiling of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary.

-

Completion of Grignard Formation: Once initiated, add the remainder of the ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete reaction of the magnesium. The resulting Grignard reagent should be a grayish, cloudy solution.

Part B: Reaction with 2-Pentanone and Workup

-

Reaction: Cool the Grignard solution in an ice bath. Dissolve 2-pentanone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10°C during the addition. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation.

References

An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 2-Methyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis for the synthesis of 2-methyl-3-hexanol, a secondary alcohol with applications in organic synthesis. The document details the primary synthetic strategies, including Grignard reactions and ketone reductions, supported by detailed experimental protocols and quantitative data. Visual diagrams generated using Graphviz are provided to illustrate the logical connections in the retrosynthetic analysis and reaction pathways.

Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the carbon-carbon bonds adjacent to the hydroxyl group and the carbon-oxygen bond of the alcohol itself.

Carbon-Carbon Bond Disconnections (Grignard Pathways)

Two logical C-C bond disconnections next to the alcohol functionality lead to two distinct Grignard reaction pathways.

-

Disconnection A: Breaking the bond between C3 and C4 suggests a reaction between an isopropyl Grignard reagent and propanal.

-

Disconnection B: Alternatively, disconnecting the bond between C2 and C3 points to a synthesis involving a propyl Grignard reagent and 2-methylpropanal.

These two primary retrosynthetic routes are visualized in the following diagram.

Caption: Retrosynthetic analysis of this compound via C-C bond disconnections.

Carbon-Oxygen Bond Disconnection (Reduction Pathway)

A functional group interconversion (FGI) approach involves the disconnection of the C-O bond of the alcohol, leading to the corresponding ketone, 2-methyl-3-hexanone (B1206162). This ketone can then be reduced to the target alcohol.

Caption: Retrosynthetic analysis of this compound via C-O bond disconnection.

Synthetic Methodologies and Experimental Protocols

Based on the retrosynthetic analysis, the following sections provide detailed experimental protocols for the primary synthetic routes.

Grignard Synthesis

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] Two viable routes for the synthesis of this compound are presented below.

Experimental Protocol:

-

Preparation of Isopropylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The apparatus should be under an inert atmosphere (nitrogen or argon). Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of 2-bromopropane (B125204) (1.1 eq) in anhydrous diethyl ether. Add a small portion of the 2-bromopropane solution to the magnesium. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction. The remaining 2-bromopropane solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

-

Reaction with Propanal: Cool the Grignard reagent to 0 °C in an ice bath. A solution of propanal (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

-

Workup and Purification: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

The experimental protocol for this route is analogous to Route A, with the substitution of 1-bromopropane (B46711) for the preparation of the Grignard reagent and 2-methylpropanal as the electrophile.

Safety Precautions for Grignard Synthesis:

-

Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

The reaction is exothermic and can be vigorous. Proper temperature control is essential.

-

Diethyl ether is highly flammable. The reaction should be carried out in a well-ventilated fume hood, away from any sources of ignition.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn.

Reduction of 2-Methyl-3-hexanone

The reduction of a ketone to a secondary alcohol is a common and effective transformation in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for this purpose.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-3-hexanone (1.0 eq) in methanol (B129727).

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Hydrogen gas evolution will be observed.

-

Reaction Monitoring and Workup: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water at 0 °C.

-

Purification: The methanol is removed under reduced pressure. The aqueous residue is then extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The product can be further purified by distillation if necessary.

Safety Precautions for Ketone Reduction:

-

Sodium borohydride reacts with protic solvents to produce hydrogen gas, which is flammable. The addition of NaBH₄ should be done slowly and in a well-ventilated fume hood.

-

The reaction can be exothermic. Proper cooling is necessary.

-

Standard laboratory PPE should be worn.

Data Presentation

Quantitative Data

| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) | Reference |

| Grignard Route A | 2-Bromopropane, Propanal | Mg, Diethyl Ether | 60-80 (estimated) | General Grignard Reaction Yields |

| Grignard Route B | 1-Bromopropane, 2-Methylpropanal | Mg, Diethyl Ether | 60-80 (estimated) | General Grignard Reaction Yields |

| Reduction Route | 2-Methyl-3-hexanone | NaBH₄, Methanol | 85-95 (estimated) | General Ketone Reduction Yields |

Note: The provided yields are estimates based on typical outcomes for these types of reactions and may vary depending on the specific reaction conditions and scale.

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR (CDCl₃) | δ ~3.4 (m, 1H, CH-OH), ~1.6 (m, 1H, CH-CH₃), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃), ~0.8 (d, 6H, 2xCH₃) |

| ¹³C NMR (CDCl₃) | δ ~78 (CH-OH), ~40 (CH₂), ~33 (CH), ~20 (CH₂), ~18 (CH₃), ~16 (CH₃), ~14 (CH₃) |

| IR (neat) | ~3350 cm⁻¹ (broad, O-H stretch), ~2960-2870 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-O stretch) |

Note: The chemical shifts (δ) are approximate and may vary slightly depending on the solvent and instrument.

Alternative Synthetic Routes

While the Grignard reaction and ketone reduction are the most direct and common methods for the synthesis of this compound, other strategies for the preparation of secondary alcohols exist, including:

-

Hydration of Alkenes: Acid-catalyzed hydration or oxymercuration-demercuration of an appropriate alkene, such as 2-methyl-3-hexene, would yield the target alcohol.

-

Organocadmium and Organozinc Reagents: These less reactive organometallic reagents can also be used in reactions with aldehydes to form secondary alcohols, sometimes offering better selectivity in the presence of other functional groups.

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the presence of other functional groups in more complex molecules.

Conclusion

The retrosynthetic analysis of this compound reveals two primary and highly effective synthetic strategies: the Grignard reaction and the reduction of the corresponding ketone. Both methods are well-established in organic synthesis and can provide good to excellent yields of the target secondary alcohol. The selection of the optimal route will be guided by the specific requirements of the synthesis, including the availability of precursors and the desired scale of the reaction. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this compound in a research and development setting.

References

The Elusive Presence of 2-Methyl-3-hexanol in the Plant Kingdom: A Technical Review

For Immediate Release

[CITY, State] – [Date] – While the intricate tapestry of plant volatiles is vast and continuously explored, the natural occurrence of the branched-chain alcohol 2-Methyl-3-hexanol remains conspicuously absent from the current body of scientific literature. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the current state of knowledge, or lack thereof, regarding this specific compound in the botanical world. Despite extensive searches of scientific databases and literature, no definitive evidence of this compound's natural presence in any plant species has been uncovered.

This review highlights the challenges and gaps in our understanding of plant volatile organic compounds (VOCs). While structurally similar compounds, such as other branched-chain alcohols and their esters, have been identified in various essential oils, this compound itself has not been reported as a natural constituent.

Biosynthesis of Branched-Chain Alcohols: A General Overview

The biosynthesis of branched-chain volatile compounds in plants is generally understood to originate from the catabolism of branched-chain amino acids: valine, leucine, and isoleucine. This metabolic pathway involves a series of enzymatic reactions that produce a variety of aldehydes, alcohols, and esters, contributing to the characteristic aroma profiles of many fruits and flowers.

The proposed, though unconfirmed, biosynthetic pathway for a generic branched-chain alcohol is initiated by the deamination and subsequent decarboxylation of a branched-chain amino acid, leading to the formation of a branched-chain aldehyde. This aldehyde can then be reduced to its corresponding alcohol by an alcohol dehydrogenase (ADH) enzyme.

Below is a generalized logical diagram illustrating this pathway.

Caption: Generalized biosynthetic pathway of branched-chain alcohols.

The Search for this compound in Plants

Despite the theoretical possibility of its formation, comprehensive analyses of plant essential oils and volatile profiles have not yet identified this compound. Studies on plants known for producing a variety of branched-chain compounds, such as Pelargonium graveolens (rose geranium), have identified esters of other methylhexanols, suggesting the potential for the precursor alcohol's existence. However, direct detection and quantification of this compound have not been reported.

Future Directions and Methodological Considerations

The absence of evidence is not evidence of absence. It is plausible that this compound exists in certain plant species at concentrations below the detection limits of previously employed analytical methods. Future research in this area should focus on:

-

High-Sensitivity Analytical Techniques: The use of advanced analytical platforms such as comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) could enable the detection of trace-level volatile compounds that may have been previously missed.

-

Targeted Metabolomics: A targeted search for this compound in plant species known to produce a high diversity of branched-chain volatiles could yield positive results.

-

Isotopic Labeling Studies: Feeding plants with labeled precursors (e.g., ¹³C-isoleucine) and tracing their metabolic fate could definitively confirm or refute the biosynthesis of this compound.

The logical workflow for future investigations is outlined in the diagram below.

Caption: Proposed workflow for the investigation of this compound in plants.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the organic compound 2-Methyl-3-hexanol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis by presenting detailed spectral information, experimental protocols, and structural visualizations to aid in the identification and characterization of this molecule.

Introduction to this compound

This compound is a secondary alcohol with the chemical formula C₇H₁₆O. Its structure consists of a hexane (B92381) chain with a methyl group at the second carbon and a hydroxyl group at the third carbon. The presence of a chiral center at the third carbon gives rise to two possible stereoisomers. Understanding the precise arrangement of atoms is crucial for its application in various chemical syntheses and as a potential building block in drug discovery. NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such molecules.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are key parameters for assigning each proton to its specific position in the molecular structure.

Table 1: ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-3 | ~3.36 | Multiplet | 1H | - |

| H-2 | ~1.82 | Multiplet | 1H | - |

| H-4 | ~1.43-1.50 | Multiplet | 2H | - |

| H-5 | ~1.35 | Multiplet | 2H | - |

| CH₃ (on C2) | ~0.91 | Doublet | 3H | - |

| CH₃ (on C2) | ~0.90 | Doublet | 3H | - |

| H-6 | ~0.93 | Triplet | 3H | - |

| OH | Variable | Singlet (broad) | 1H | - |

Note: The chemical shift of the hydroxyl (OH) proton is variable and depends on factors such as concentration and solvent. The data presented is based on typical values found in deuterated chloroform (B151607) (CDCl₃).

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Proton-decoupled ¹³C NMR spectra, as is standard practice, show each unique carbon atom as a single peak.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| C3 | ~77.5 |

| C4 | ~35.0 |

| C2 | ~33.0 |

| C5 | ~19.0 |

| C1' (CH₃ on C2) | ~17.5 |

| C1 (CH₃ on C2) | ~16.5 |

| C6 | ~14.0 |

Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, representative of standard laboratory procedures for a liquid organic compound like this compound.

4.1. Sample Preparation

A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) (approximately 0.6-0.7 mL), within a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

4.2. Instrumentation

¹H and ¹³C NMR spectra are typically acquired on a high-resolution NMR spectrometer operating at a proton frequency of 300 MHz or higher.

4.3. ¹H NMR Acquisition

A standard one-dimensional proton NMR experiment is performed. Key acquisition parameters include:

-

Pulse Sequence: A standard 90° pulse sequence.

-

Spectral Width: A range sufficient to cover all proton signals (e.g., 0-12 ppm).

-

Number of Scans: Typically 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

4.4. ¹³C NMR Acquisition

A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum by removing C-H coupling. Key acquisition parameters include:

-

Pulse Sequence: A standard pulse-acquire sequence with proton decoupling.

-

Spectral Width: A range sufficient to cover all carbon signals (e.g., 0-220 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A delay of 2-5 seconds is used.

Visualizations

5.1. Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering convention used for the assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering.

5.2. NMR Experimental Workflow

The logical workflow for acquiring and interpreting NMR data for a chemical compound like this compound is depicted below.

Mass Spectrometry Fragmentation of 2-Methyl-3-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-3-hexanol. The information presented herein is intended to support researchers and professionals in the fields of analytical chemistry, metabolomics, and drug development in the identification and characterization of this and structurally related compounds.

Molecular and Spectrometric Data

This compound (C₇H₁₆O) has a molecular weight of approximately 116.20 g/mol .[1] Under electron ionization, the molecule undergoes characteristic fragmentation, yielding a series of ions that are diagnostic of its structure. The relative abundances of the most significant fragment ions are summarized in Table 1.

Table 1: Prominent Fragment Ions of this compound in EI-MS

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 18.24 | [C₃H₅]⁺ |

| 43 | 40.91 | [C₃H₇]⁺ |

| 55 | 99.99 | [C₄H₇]⁺ |

| 73 | 95.72 | [C₄H₉O]⁺ |

Data sourced from MassBank of North America (MoNA).[1]

Fragmentation Pathways

The fragmentation of this compound in an electron ionization mass spectrometer is primarily driven by the presence of the hydroxyl group, which directs cleavage pathways. The most prominent fragmentation mechanisms for this secondary alcohol are α-cleavage and dehydration (loss of a water molecule).[2]

α-Cleavage

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, there are two possible α-cleavage points, leading to the formation of stable, resonance-stabilized oxonium ions.

-

Cleavage of the C2-C3 bond: Loss of a propyl radical (•C₃H₇) results in the formation of a fragment with m/z 73. This is a dominant fragmentation pathway, as evidenced by the high relative abundance of this ion.[1]

-

Cleavage of the C3-C4 bond: Loss of an isopropyl radical (•CH(CH₃)₂) leads to the formation of a fragment with m/z 73.

Dehydration

The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols.[2] This results in the formation of an alkene radical cation. While the molecular ion (m/z 116) is often of low abundance or absent in the spectra of alcohols, the ion resulting from dehydration (m/z 98) can sometimes be observed.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation to produce the smaller ions observed in the mass spectrum. For example, the base peak at m/z 55 is likely formed through subsequent fragmentation of larger ions. The fragment at m/z 43 corresponds to the isopropyl cation or propyl cation, and the fragment at m/z 41 is likely the allyl cation.

Experimental Protocols

The mass spectrum data presented in this guide was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. While specific parameters for the analysis of this compound can vary, a representative protocol for the analysis of volatile alcohols is provided below.

Sample Preparation

For GC-MS analysis, this compound is typically diluted in a volatile organic solvent such as methanol (B129727) or hexane. The concentration is adjusted to be within the linear range of the detector, commonly in the range of 1-10 µg/mL.

Gas Chromatography (GC)

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a high split ratio for concentrated samples.

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of volatile alcohols. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40-60 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 5-15 °C/min to a final temperature of 200-250 °C.

-

Final hold: Hold at the final temperature for 2-5 minutes.

-

Mass Spectrometry (MS)

The data for this compound was acquired on a HITACHI M-80B mass spectrometer.[1]

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 200-230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35-350.

-

Solvent Delay: 2-4 minutes to prevent filament damage from the solvent peak.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Methyl-3-hexanol. The information contained herein is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. This document details the characteristic vibrational modes of this compound, presents a summary of its quantitative IR spectral data, outlines a standard experimental protocol for spectral acquisition, and provides a visual representation of the correlation between its functional groups and their corresponding spectral regions.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule, providing valuable information about its functional groups and overall structure.

This compound (C₇H₁₆O) is a secondary alcohol. Its structure contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include the hydroxyl (-OH) group, alkyl C-H bonds, and the C-O bond of the alcohol. The position, intensity, and shape of these absorption bands are instrumental in the structural elucidation and purity assessment of this compound.

Data Presentation: IR Spectral Data of this compound

The infrared spectrum of this compound is characterized by several key absorption bands. The following table summarizes the principal peaks, their corresponding vibrational modes, and their typical wavenumber ranges.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (Hydrogen-bonded) |

| ~2960-2850 | Strong | C-H stretch (sp³ hybridized carbons) |

| ~1465 | Medium | C-H bend (CH₂ and CH₃) |

| ~1380 | Medium | C-H bend (CH₃) |

| ~1100-1000 | Strong | C-O stretch (Secondary alcohol) |

Experimental Protocols

The acquisition of a high-quality IR spectrum of this compound, a liquid at room temperature, can be achieved using several standard techniques. The following protocols describe two common methods: the neat liquid film method using salt plates and Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Method 1: Neat Liquid Film using Salt Plates

This traditional method is suitable for pure liquid samples.[1][2][3]

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

This compound sample

-

Acetone (B3395972) or isopropanol (B130326) for cleaning

-

Desiccator for storing salt plates

Procedure:

-

Background Spectrum: Ensure the FTIR spectrometer's sample compartment is empty. Record a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Preparation: Place one to two drops of neat this compound onto the center of a clean, dry salt plate using a Pasteur pipette.[2][3]

-

Creating the Film: Gently place a second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[1][2]

-

Sample Holder: Place the "sandwich" of salt plates into the spectrometer's sample holder.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, a spectral range of 4000 cm⁻¹ to 400 cm⁻¹ is sufficient for organic compounds.[4] To improve the signal-to-noise ratio, multiple scans can be co-added.[1]

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a volatile solvent like acetone or isopropanol.[2] Return the clean, dry plates to a desiccator for storage.

Method 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.[4][5]

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: With the clean and dry ATR crystal in place, record a background spectrum.

-

Sample Application: Place a small drop of this compound directly onto the surface of the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. The instrument's software will automatically perform the ATR correction.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent and a soft, lint-free wipe.

Visualization of Key Vibrational Modes

The following diagram illustrates the correlation between the primary functional groups of this compound and their characteristic regions in the infrared spectrum.

Caption: Correlation of this compound functional groups to their IR spectral regions.

The logical workflow for identifying an unknown alcohol sample, such as this compound, using IR spectroscopy is depicted in the following diagram.

Caption: Workflow for the identification of an alcohol using IR spectroscopy.

References

Kovats Retention Index for 2-Methyl-3-hexanol on Non-Polar Columns: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Kovats retention index for 2-Methyl-3-hexanol, specifically on non-polar stationary phases in gas chromatography. The Kovats retention index is a critical parameter for the identification and characterization of volatile and semi-volatile compounds, converting retention times into system-independent values to facilitate inter-laboratory data comparison.[1] This document presents experimentally determined retention indices, detailed experimental protocols for their determination, and a logical workflow to guide researchers in applying this analytical technique.

Data Presentation: Kovats Retention Indices of this compound

The following table summarizes the experimentally determined Kovats retention indices for this compound on various non-polar stationary phases. These values are crucial for the identification of this compound in complex mixtures.

| Stationary Phase | Column Type | Temperature (°C) | Kovats Retention Index (I) | Reference |

| SE-30 | Packed | 100 | 858 | NIST WebBook[2] |

| SE-30 | Packed | 120 | 852 | NIST WebBook[2] |

| SE-30 | Packed | 140 | 854 | NIST WebBook[2] |

| OV-1 | Not Specified | Not Specified | 853 | The Pherobase[3] |

| Standard Non-Polar | Not Specified | Not Specified | 852, 853, 854, 858 | PubChem[4] |

Experimental Protocols

The determination of the Kovats retention index involves the analysis of this compound alongside a homologous series of n-alkanes under identical gas chromatographic conditions.[1]

Preparation of Standards and Sample

-

n-Alkane Standard Mixture: A mixture of at least two n-alkanes that bracket the elution of this compound is required. A common practice is to use a standard mixture containing a homologous series of n-alkanes (e.g., C8 to C20) dissolved in a volatile solvent like hexane (B92381) or pentane.[1]

-

Analyte Sample: Prepare a dilute solution of this compound in the same solvent used for the n-alkane standards.

Gas Chromatography (GC) Conditions

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable for this analysis.

-

Column: A non-polar capillary column is required. Commonly used stationary phases include 100% dimethylpolysiloxane (e.g., SE-30, OV-1) or 5%-phenyl-95%-methylpolysiloxane.[5]

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-